molecular formula C20H33ClN2O2 B12759250 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 93968-98-0

3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12759250
CAS No.: 93968-98-0
M. Wt: 368.9 g/mol
InChI Key: XNVDFJWXQPCVOE-UHFFFAOYSA-N
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Description

N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl typically involves multiple steps, starting with the preparation of 2,6-dimethylphenol. This intermediate is then reacted with propylene oxide in the presence of sodium hydroxide to form the corresponding 2,6-dimethylphenoxy derivative

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction kinetics and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions include various substituted phenols, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl involves its interaction with specific molecular targets, such as ion channels and receptors. This compound modulates the activity of these targets, leading to changes in cellular signaling pathways. For instance, in its role as an antiarrhythmic agent, it affects the sodium channels in cardiac cells, thereby stabilizing the cardiac rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,6-Dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide HCl stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl-pyrrolidinecarboxamide moiety, in particular, contributes to its stability and specificity in various applications.

Properties

CAS No.

93968-98-0

Molecular Formula

C20H33ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H32N2O2.ClH/c1-13-9-8-10-14(2)17(13)24-12-15(3)21-18(23)16-11-19(4,5)22-20(16,6)7;/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23);1H

InChI Key

XNVDFJWXQPCVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC(NC2(C)C)(C)C.Cl

Origin of Product

United States

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